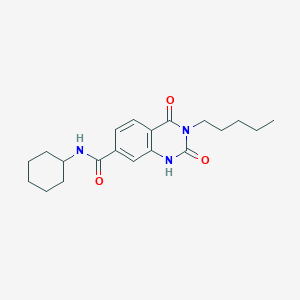

N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound with the molecular formula C20H27N3O3 This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

N-cyclohexyl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-2-3-7-12-23-19(25)16-11-10-14(13-17(16)22-20(23)26)18(24)21-15-8-5-4-6-9-15/h10-11,13,15H,2-9,12H2,1H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHKROZYSGMFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the quinazoline intermediate.

Formation of the Carboxamide Moiety: The carboxamide group is typically introduced through the reaction of the quinazoline intermediate with an appropriate isocyanate or amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Research is ongoing to explore the specific biological targets and mechanisms of action of this compound.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

- N-cyclohexyl-2,4-dioxo-3-methyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- N-cyclohexyl-2,4-dioxo-3-ethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- N-cyclohexyl-2,4-dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

Compared to similar compounds, N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific pentyl group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is categorized within the quinazoline family, characterized by a bicyclic structure that includes a quinazoline core with additional functional groups. Its molecular formula is , and it exhibits properties that may contribute to its biological efficacy.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit tyrosinase activity, which is crucial in melanin synthesis and implicated in skin disorders.

- Antioxidant Activity : The presence of dioxo groups in its structure suggests that the compound may possess antioxidant properties. This can be beneficial in reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Cytotoxicity : In vitro tests on various cancer cell lines demonstrated that the compound effectively reduces cell viability. For instance, it has been reported to induce cell death in glioma cells through mechanisms involving the inhibition of critical signaling pathways such as AKT and mTOR .

- Tyrosinase Inhibition : The compound has been tested for its ability to inhibit tyrosinase activity. Results indicated significant inhibition compared to standard inhibitors like kojic acid .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for skin disorders related to hyperpigmentation. The study highlighted its potential to reduce melanin production without cytotoxic effects on normal melanocytes .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclohexyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

- Methodology :

- Step 1 : Start with methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (precursor synthesis via published methods) .

- Step 2 : Hydrolysis of the ester group using NaOH in isopropanol under reflux to yield the carboxylic acid derivative .

- Step 3 : Activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous dioxane, followed by coupling with cyclohexylamine derivatives under reflux .

- Key Validation : Monitor reaction progress via LC/MS (e.g., Luna-C18 column, gradient elution with acetonitrile/water) and confirm purity by elemental analysis (e.g., Euro EA-3000) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Use DMSO-d6 as the solvent for resolving NH and OH protons, with Varian WXR-400 (400 MHz) and Bruker DRX-300 (100 MHz) spectrometers. Assign peaks based on coupling constants (e.g., δ 7.08 ppm for aromatic protons) .

- LC/MS : Employ a UV detector (λmax 215/254 nm) and C18 column for retention time analysis. Confirm molecular weight via API 150EX liquid chromatograph .

- Melting Point : Use a Buchi B-520 apparatus; note decomposition points (>300°C) for stability assessment .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and pentyl substituents influence the compound’s reactivity or biological activity?

- Methodology :

- Comparative Synthesis : Replace cyclohexyl with cyclopentyl or linear alkyl groups (e.g., 3-methylbutyl ). Assess yield differences (e.g., 87% for pentyl vs. 86% for phenyl derivatives) .

- Computational Modeling : Use DFT calculations to analyze steric hindrance and electron density distribution around the tetrahydroquinazoline core. Compare with crystallographic data from SHELXL-refined structures .

- Biological Assays : Test kinase inhibition (e.g., TAOK2 assays ) to correlate substituent effects with activity.

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodology :

- Dose-Response Analysis : Conduct snail/tadpole toxicity assays (e.g., Aplexanitens and Drepanotremacultratum labrosum models) with varying concentrations in acetone vs. emulsions .

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates under physiological conditions .

- Species-Specific Sensitivity : Compare metabolic pathways (e.g., cytochrome P450 activity) across models to explain discrepancies .

Q. How can crystallographic refinement improve understanding of this compound’s binding interactions with biological targets?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., single-crystal studies at 296 K, R factor <0.051) .

- Refinement Tools : Apply SHELXL for small-molecule refinement or SHELXE for experimental phasing in macromolecular complexes .

- Docking Studies : Align refined structures with protein kinases (e.g., TAOK2) using PyMOL or AutoDock to predict binding affinities .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids .

- Calibration Standards : Prepare deuterated analogs (e.g., DMSO-d6 solutions) for internal standardization in LC-MS .

- Limit of Detection (LOD) : Optimize gradient elution to achieve LOD <0.1 µg/mL, validated via spike-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.